Europine

説明

特性

IUPAC Name |

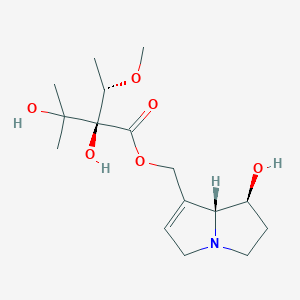

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-10(22-4)16(21,15(2,3)20)14(19)23-9-11-5-7-17-8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEMYFCJOCCUJN-VFFTVRQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CCN2C1C(CC2)O)(C(C)(C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)(C(C)(C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-19-4 | |

| Record name | Europine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EUROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLT0DSJ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Solid-State Metathesis Using EuS Precursors

EuSO₄ is synthesized via exchange reactions between europium(II) sulfide (EuS) and metal sulfates. A representative protocol involves:

-

Reactants : EuS (99.9% purity) and anhydrous MgSO₄ in a 1:1 molar ratio.

-

Conditions : Heating at 800°C under argon for 12 hours.

-

Product : Phase-pure EuSO₄ with orthorhombic crystal structure (Pnma space group).

Key Data :

Hydrothermal Reduction of Eu³⁺

Aqueous routes enable nanoparticle synthesis:

-

Reductant : Zinc amalgam reduces Eu³⁺ to Eu²⁺ in 0.1 M H₂SO₄.

-

Precipitation : EuSO₄·H₂O crystallizes at 60°C, with dehydration at 150°C yielding anhydrous EuSO₄.

Advantages :

-

Avoids high-temperature processing.

-

Yields sub-100 nm particles suitable for optoelectronic thin films.

Preparation of Europium Oxides and Chalcogenides

Europium(II) Oxide (EuO)

Carbothermal Reduction :

Europium(III) Oxide (Eu₂O₃)

Thermal Decomposition :

Europium Sulfides (EuS, EuSe, EuTe)

Direct Combination :

Analytical Validation of Synthesis Products

X-Ray Diffraction (XRD)

Luminescence Spectroscopy

Thermogravimetric Analysis (TGA)

Challenges in Europium Compound Synthesis

Oxidation Sensitivity

化学反応の分析

Types of Reactions

Europine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, altering its biological activity.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to facilitate reduction reactions.

Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyrrolizidine derivatives, and substituted this compound compounds. These products often exhibit different biological activities compared to the parent compound.

科学的研究の応用

Chemical Properties of Europine

This compound is characterized by its complex structure, which includes a bicyclic framework typical of pyrrolizidine alkaloids. Its molecular formula is , and it exhibits notable biological activities, including cytotoxicity and potential therapeutic effects.

Scientific Research Applications

-

Pharmacological Research

- This compound has been studied for its cytotoxic properties against various cancer cell lines. Research indicates that this compound exhibits selective toxicity, making it a candidate for developing anti-cancer therapies. For instance, in vitro studies have shown its effectiveness against human leukemia cells, suggesting a mechanism that warrants further exploration .

-

Toxicological Studies

- As a member of the pyrrolizidine alkaloid family, this compound's toxicological profile has been examined in the context of food safety and environmental health. Studies indicate that exposure to this compound can lead to hepatotoxic effects, emphasizing the need for regulatory scrutiny in agricultural applications .

- Analytical Chemistry

Case Studies

作用機序

The mechanism of action of Europine involves its interaction with cellular macromolecules, leading to various biological effects. This compound can form covalent bonds with DNA and proteins, causing cellular damage and toxicity. The molecular targets include enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

類似化合物との比較

Key Insights :

- Necine Base: this compound and heliotrine share the hepatotoxic heliotridine base, whereas echinatine contains non-toxic platynecine, rendering it less hazardous .

Metabolic Pathways

| Compound | HLM Metabolism | RLM Metabolism | Primary Metabolites |

|---|---|---|---|

| This compound | Minimal | High | Eur_M2 (demethylation), N-oxide |

| Heliotrine | Moderate | Moderate | Heliotridine base, N-oxide |

| Lasiocarpine | High | High | Dehydrolasiocarpine, N-oxide |

- This compound N-oxide is a stable metabolite detected in herbal infusions and spices, contributing to long-term exposure risks .

Occurrence in Food Products

This compound and its N-oxide are prevalent in herbs and teas:

| Food Product | Total PA Concentration (μg/kg) | Dominant PAs | Reference |

|---|---|---|---|

| Thyme | 553 ± 48 | Lasiocarpine, this compound N-oxide | [14] |

| Calendula | 23–113 | Intermedine N-oxide, this compound N-oxide | [9] |

| Cumin | 8515.0 | This compound N-oxide, Heliotrine N-oxide | [14] |

生物活性

Europine, a pyrrolizidine alkaloid, has garnered attention due to its diverse biological activities. This article explores the biochemical properties, pharmacological effects, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure typical of pyrrolizidine alkaloids, which often exhibit a range of biological activities. The molecular formula for this compound is C₁₃H₁₈N₂O₂, and it typically exists in various forms depending on its source. Its structural attributes contribute to its interaction with biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of pyrrolizidine alkaloids, this compound was found to have notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

The data suggest that this compound's antimicrobial efficacy may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

2. Antioxidant Activity

This compound has also been studied for its antioxidant properties. Utilizing the DPPH radical scavenging assay, this compound demonstrated a dose-dependent increase in antioxidant activity. The half-maximal effective concentration (EC₅₀) was determined to be approximately 20 µg/mL, indicating its potential as a natural antioxidant agent.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 85 |

This antioxidant activity is crucial for mitigating oxidative stress-related diseases .

Case Study: Antimicrobial Efficacy

A detailed investigation was conducted on the antimicrobial effects of this compound against clinical isolates of pathogens. The study involved isolating bacteria from infected patients and testing their susceptibility to this compound. Results indicated that this compound effectively inhibited the growth of multidrug-resistant strains, highlighting its potential use in treating infections where conventional antibiotics fail.

Case Study: Antioxidant Potential

In another study focusing on the antioxidant capabilities of this compound, researchers evaluated its protective effects on human cell lines exposed to oxidative stress. Cells treated with this compound showed significantly reduced levels of reactive oxygen species (ROS), suggesting that this compound could play a role in preventing cellular damage associated with aging and chronic diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。